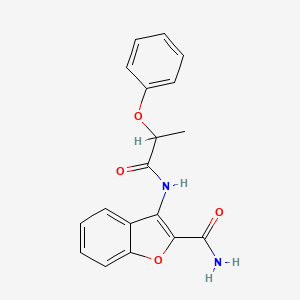

3-(2-Phenoxypropanamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-Phenoxypropanamido)benzofuran-2-carboxamide" is a derivative of benzofuran, which is a heterocyclic compound with a fused benzene and furan ring. Benzofuran derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications, including anticancer, antimicrobial, and cholinesterase inhibitory effects .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various catalytic systems. One method involves a Rh(III)-catalyzed cascade [3 + 2] annulation of N-phenoxyacetamides with propiolates, which uses the internal oxidative O-N bond as the directing group. This process is regio- and stereoselective, leading to benzofuran-2(3H)-ones with exocyclic enamino motifs . Another approach is the palladium-catalyzed oxidative cyclization of 3-phenoxyacry

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study conducted by Lavanya et al. (2017) focused on the synthesis of new derivatives similar to 3-(2-Phenoxypropanamido)benzofuran-2-carboxamide, specifically 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives. These compounds were synthesized to explore new bioactive chemical entities and were evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities. The synthesized compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, highlighting the importance of detailed chemical analysis in the development of potentially bioactive compounds (Lavanya, Sribalan, & Padmini, 2017).

Application in β-Amyloid Aggregation Inhibition

Choi et al. (2004) described the synthesis of a series of 2-(4-hydroxyphenyl)benzofurans, demonstrating a one-pot reaction that yielded compounds with potential as β-amyloid aggregation inhibitors. This research is significant as it provides insights into the development of therapeutic agents for diseases characterized by amyloid aggregation, such as Alzheimer's disease (Choi, Seo, Son, & Kang, 2004).

Anti-inflammatory, Analgesic, and Antipyretic Properties

Xie et al. (2014) synthesized a series of benzofuran-2-carboxamides with significant biological and medicinal importance using a microwave-assisted approach. These compounds were tested for their in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives showing potent effects. This research underscores the therapeutic potential of benzofuran derivatives in treating conditions associated with inflammation and pain (Xie et al., 2014).

Antioxidant and Antibacterial Activities

Shankerrao et al. (2013) synthesized a new series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and evaluated them for in vitro antioxidant and antibacterial activities. This study highlights the potential of benzofuran derivatives in combating oxidative stress and bacterial infections, further emphasizing the diverse applications of these compounds in scientific research (Shankerrao, Bodke, & Mety, 2013).

Mécanisme D'action

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a manner that leads to their observed biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication, among others .

Result of Action

Based on the known activities of benzofuran compounds, the effects could potentially include inhibition of cell growth, induction of oxidative stress, and inhibition of viral replication .

Orientations Futures

Benzofuran compounds, including “3-(2-Phenoxypropanamido)benzofuran-2-carboxamide”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

Propriétés

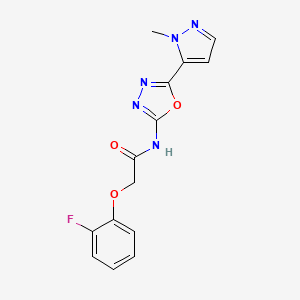

IUPAC Name |

3-(2-phenoxypropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-11(23-12-7-3-2-4-8-12)18(22)20-15-13-9-5-6-10-14(13)24-16(15)17(19)21/h2-11H,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGXISBJNRGTEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenoxypropanamido)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B2541072.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2541074.png)

![N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2541079.png)